1,2-Diethylhydrazine dihydrochloride
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Overview
Description
1,2-Diethylhydrazine dihydrochloride is a chemical compound with the molecular formula C4H12N2·2HCl. It is a derivative of hydrazine, characterized by the presence of two ethyl groups attached to the nitrogen atoms. This compound is commonly used in organic synthesis and has applications in various scientific research fields.
Mechanism of Action
Target of Action
1,2-Diethylhydrazine dihydrochloride is a chemical compound that primarily targets the liver and colon . It is biotransformed into azoxymethane, a colon carcinogen, during the first hepatic passage . The compound’s primary targets are the enzymes involved in this biotransformation process .
Mode of Action
The compound operates through a mechanism that exploits its hydrazine base for various chemical reactions . The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . This interaction with its targets leads to changes in the biochemical pathways within the cells .
Biochemical Pathways
The main pathway involves the hepatic conversion of this compound to azoxymethane and azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion . This process affects the liver, cell membranes, and other organelles, which is supported by the release of aspartate and alanine amino transferases and alkaline phosphatase .
Pharmacokinetics
It is known that the compound is biotransformed in the liver and excreted via the bile or bloodstream . These processes can impact the bioavailability of the compound in the body.
Result of Action
The result of the action of this compound is the induction of colon cancer in experimental animal models . The compound’s interaction with its targets and its effect on biochemical pathways lead to changes at the molecular and cellular levels that contribute to the development of cancer .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,2-Diethylhydrazine dihydrochloride are not fully understood. It is known to be involved in various biochemical reactions. For instance, it has been used as a reactant in bromopyridazinedione-mediated protein and peptide bioconjugation and the synthesis of human neutrophil proteinase 3 inhibitors .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially involving changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethylhydrazine dihydrochloride can be synthesized through the reduction of azines with lithium aluminum hydride. This method involves the reduction of ethylideneazine in the presence of lithium aluminum hydride, followed by hydrolysis to yield 1,2-diethylhydrazine .
Industrial Production Methods: The industrial production of this compound typically involves the ethylation of 1,2-dibenzoylhydrazine, followed by hydrolysis. This method provides a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoparaffins using oxidizing agents like mercuric oxide.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions to form various substituted hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Mercuric oxide in water is commonly used for the oxidation of this compound.
Reduction: Lithium aluminum hydride is used for the reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Azoparaffins
Reduction: Hydrazine derivatives
Substitution: Substituted hydrazine derivatives
Scientific Research Applications
1,2-Diethylhydrazine dihydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
1,2-Dimethylhydrazine dihydrochloride: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Dimethylhydrazine: Another hydrazine derivative with different alkyl groups.
Uniqueness: 1,2-Diethylhydrazine dihydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
7699-31-2 |
---|---|
Molecular Formula |
C4H13ClN2 |
Molecular Weight |
124.61 g/mol |
IUPAC Name |
1,2-diethylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-3-5-6-4-2;/h5-6H,3-4H2,1-2H3;1H |
InChI Key |
TZNBFFOIJFSWGW-UHFFFAOYSA-N |
SMILES |
CCNNCC.Cl.Cl |
Canonical SMILES |
CCNNCC.Cl |
melting_point |
336 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
7699-31-2 |
physical_description |
1,2-diethylhydrazine dihydrochloride is a white powder. (NTP, 1992) |
Pictograms |
Irritant; Health Hazard |
solubility |
greater than or equal to 100 mg/mL at 64° F (NTP, 1992) |
Synonyms |
1,2-Diethylhydrazine Dihydrochloride; 1,2-Diethyl-hydrazine Dihydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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